
6''-Acetylhyperin: A Technical Overview of its
Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6''-Acetylhyperin
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Introduction
6''-Acetylhyperin, a naturally occurring flavonoid glycoside, belongs to the flavonol subclass. It

is structurally identified as quercetin 3-O-(6''-O-acetyl)-β-D-galactopyranoside. The presence of

an acetyl group on the galactose moiety distinguishes it from its well-known precursor, hyperin

(quercetin 3-O-β-D-galactoside), and this modification is thought to influence its biological

activity and pharmacokinetic properties. This technical guide provides a comprehensive

overview of the history of its discovery and isolation, detailed experimental protocols, and a

summary of its known biological context.

Discovery and Natural Occurrence
The first documented isolation of 6''-Acetylhyperin was reported in 2003 by Zhang and

colleagues from the ethanol extract of the leaves of the American white water lily, Nymphaea

odorata[1][2]. In this study, the compound was identified as quercetin 3-O-(6''-O-acetyl)-β-D-

galactopyranoside through spectroscopic analysis. While this remains the primary documented

source, a related compound, 6"-Acetylhyperin-7-rhamnoside, has been identified in Kalanchoe

pinnata.
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A summary of the key physicochemical properties of 6''-Acetylhyperin is provided in the table

below.

Property Value Source

Chemical Formula C₂₃H₂₂O₁₃ N/A

Molecular Weight 506.41 g/mol N/A

CAS Number 72659-75-7 N/A

Appearance Yellow Powder [3]

Solubility

Soluble in DMSO and

Methanol. Sparingly soluble in

water.

[3]

Experimental Protocols
While the full experimental details from the original 2003 publication by Zhang et al. were not

accessible for this review, a general methodology for the isolation of flavonoid glycosides from

plant sources, including Nymphaea species, can be outlined. This protocol is based on

established phytochemical techniques.

General Isolation Workflow
Caption: Generalized workflow for the isolation of 6''-Acetylhyperin.

Extraction: The dried and powdered leaves of Nymphaea odorata are extracted with ethanol

at room temperature or under reflux. This process is repeated multiple times to ensure

exhaustive extraction of the plant material.

Fractionation: The resulting crude ethanol extract is then subjected to solvent-solvent

partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-

butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically

enriched in the more polar fractions like ethyl acetate and n-butanol.

Chromatographic Purification: The enriched fraction is then subjected to column

chromatography. Sephadex LH-20 is a common stationary phase for the separation of
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flavonoids[4]. A step-gradient elution with solvents such as methanol-water or chloroform-

methanol is employed to separate the different flavonoid components.

Final Purification: Fractions containing the target compound, as identified by thin-layer

chromatography (TLC), are pooled and subjected to further purification using techniques like

preparative high-performance liquid chromatography (HPLC) to yield the pure 6''-
Acetylhyperin.

Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic

techniques:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the proton and

carbon framework of the molecule.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons

and confirm the structure.

UV-Vis Spectroscopy: To observe the characteristic absorption bands of the flavonoid

chromophore.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Spectroscopic Data
Detailed ¹H and ¹³C NMR data for 6''-Acetylhyperin from the original publication are not

readily available. However, based on the known structure and data from similar acetylated

quercetin glycosides, the following characteristic signals can be expected.

Table of Expected Spectroscopic Data for 6''-Acetylhyperin
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Data Type Expected Characteristics

¹H NMR

Signals for the quercetin aglycone (aromatic

protons), an anomeric proton of the galactose

moiety, other sugar protons, and a singlet for the

acetyl group methyl protons (around δ 2.0 ppm).

The H-6'' protons of the galactose unit would be

shifted downfield compared to the non-

acetylated hyperin.

¹³C NMR

Resonances for the 15 carbons of the quercetin

skeleton, 6 carbons of the galactose moiety, and

the methyl and carbonyl carbons of the acetyl

group. The C-6'' of the galactose would show a

downfield shift, and the C-5'' would show an

upfield shift upon acetylation.

MS (ESI)
A molecular ion peak corresponding to the exact

mass of C₂₃H₂₂O₁₃.

UV (in MeOH)

Two major absorption bands, typically around

250-270 nm (Band II) and 350-370 nm (Band I),

characteristic of the flavonol skeleton.

Biological Activity and Signaling Pathways
Specific biological activities and signaling pathway interactions for 6''-Acetylhyperin are not

extensively documented. However, based on studies of other acetylated flavonoid glycosides

and the parent compound quercetin, several potential areas of biological relevance can be

inferred.

Acylated flavonoids have been reported to exhibit a range of biological effects, including

antioxidant, anti-inflammatory, and enzyme inhibitory activities[5][6]. The acetylation of the

sugar moiety can influence the molecule's lipophilicity, potentially affecting its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological

targets.

Potential Signaling Pathway Involvement
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Flavonoids, as a class, are known to interact with various cellular signaling pathways. While

specific data for 6''-Acetylhyperin is lacking, the following pathways are common targets for

quercetin and its glycosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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